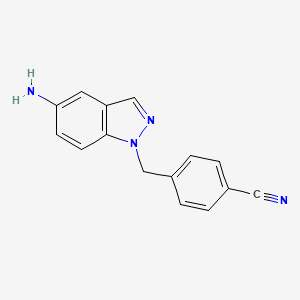

4-((5-Amino-1H-indazol-1-yl)methyl)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12N4 |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

4-[(5-aminoindazol-1-yl)methyl]benzonitrile |

InChI |

InChI=1S/C15H12N4/c16-8-11-1-3-12(4-2-11)10-19-15-6-5-14(17)7-13(15)9-18-19/h1-7,9H,10,17H2 |

InChI Key |

JIZLPQGHKWANNI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN2C3=C(C=C(C=C3)N)C=N2)C#N |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

Key Reactions and Mechanisms

Reaction Conditions and Challenges

Analytical and Structural Insights

-

NMR Spectroscopy :

-

LC–MS :

Scientific Research Applications

Anticancer Activity

Research indicates that 4-((5-Amino-1H-indazol-1-yl)methyl)benzonitrile and its derivatives exhibit notable anticancer properties. Compounds in this class have been synthesized and evaluated for their efficacy against various cancer cell lines, including colorectal carcinoma (HCT116). For instance, certain derivatives have shown IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU), indicating superior potency. The structure-activity relationship (SAR) studies reveal that modifications on the benzonitrile moiety can enhance anticancer activity, making it a promising candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that some derivatives possess significant antibacterial effects, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. This suggests potential applications in treating bacterial infections, especially in light of rising antibiotic resistance .

Kinase Inhibition

This compound has been identified as a potential inhibitor of various kinases, including those involved in cancer progression and other diseases. The inhibition of kinases such as c-Abl and PDGF-R has been linked to the treatment of neoplastic diseases, making this compound a candidate for targeted cancer therapies. Studies have shown that compounds related to this structure can effectively inhibit kinase activity, leading to reduced cell proliferation and migration in cancer models .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of indazole derivatives based on the core structure of this compound. The compounds were tested against HCT116 cells, revealing that certain modifications led to enhanced cytotoxicity compared to standard treatments. The most potent compound exhibited an IC50 value of 4.12 µM, significantly lower than that of 5-FU (IC50 = 7.69 µM), indicating its potential as a more effective anticancer agent .

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial properties of related compounds found that several derivatives demonstrated strong activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. One compound achieved an MIC of 5.19 µM against Gram-positive bacteria, showcasing its potential as an effective antimicrobial agent .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-((5-Amino-1H-indazol-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the benzonitrile group can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-((5-Amino-1H-indazol-1-yl)methyl)benzonitrile, highlighting differences in heterocyclic systems, substituents, and applications:

Key Structural and Functional Insights:

- Heterocycle Influence: Indazole vs. The 5-amino group in the target compound may enhance hydrogen-bonding interactions, a feature absent in the triazole and imidazole analogs . Triazole Derivatives: The triazole-containing analog (90% yield) is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry. Its phenyl substituent improves hydrophobicity, favoring catalytic or material science applications .

Substituent Effects :

- The benzonitrile group in all compounds provides a polarizable nitrile moiety, enhancing solubility and enabling further derivatization (e.g., hydrolysis to carboxylic acids or coupling reactions).

- Azo-Schiff base derivatives (e.g., ) exhibit corrosion inhibition due to their ability to adsorb onto metal surfaces via lone pairs from nitrogen and sulfur atoms .

- Synthetic Efficiency: Triazole and benzimidazole derivatives demonstrate high yields (78–93%), suggesting robust protocols for benzonitrile-heterocycle hybrids.

Biological Activity

4-((5-Amino-1H-indazol-1-yl)methyl)benzonitrile, a compound featuring an indazole moiety, has garnered attention in medicinal chemistry for its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The compound acts primarily as a kinase inhibitor , targeting several receptor tyrosine kinases (RTKs) involved in cancer progression. Its mechanism includes:

- Inhibition of BCR-ABL Kinase : The compound has been shown to inhibit the BCR-ABL fusion protein, which is implicated in chronic myeloid leukemia (CML). It competes with ATP for binding to the kinase domain, effectively blocking the phosphorylation of downstream targets that promote cell proliferation .

In Vitro Studies

A series of in vitro studies have demonstrated the potency of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| K562 (CML) | <0.51 | 154 | 5.25 |

| HL-60 (AML) | 0.278 | Not reported | Not reported |

| MOLT-4 (ALL) | 0.494 | Not reported | Not reported |

Key Observations :

- The compound exhibited sub-micromolar GI50 values against K562 cells, indicating strong antiproliferative activity.

- The total growth inhibition (TGI) was significantly lower than that of lead compounds, showcasing its enhanced efficacy.

Kinase Profiling

In addition to its primary target, the compound was tested against a panel of oncogenic kinases:

| Kinase | Inhibition (%) at 50 nM |

|---|---|

| c-Kit | 99.3 |

| FGFR1 | 98.5 |

| FLT3 | 97.8 |

| PDGFR β | 95.6 |

| VEGFR2 | 83.9 |

These results indicate that the compound acts as a multi-targeted kinase inhibitor , affecting several pathways involved in tumor growth and survival .

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in preclinical models:

- Chronic Myeloid Leukemia (CML) : In vivo studies demonstrated significant tumor growth inhibition in CML models treated with the compound, leading to improved survival rates compared to untreated controls.

- Acute Myeloid Leukemia (AML) : The compound was effective in reducing cell viability in AML cell lines, suggesting its potential for broader applications in hematological malignancies.

Q & A

Q. What are the optimal synthetic routes for 4-((5-Amino-1H-indazol-1-yl)methyl)benzonitrile, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : Two primary approaches are documented:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 4-(azidomethyl)benzonitrile and alkynes (e.g., phenylacetylene) under mild conditions achieves ~90% yield. Key parameters include catalyst loading (CuI, ~5 mol%) and reaction time (12–24 hours) .

- N-Hydrocarbylation : Reacting 4-bromomethylbenzonitrile with 5-amino-1H-indazole in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–8 hours yields ~79%. Base selection (e.g., K₂CO₃) and stoichiometric ratios (1:1.2) are critical for minimizing byproducts .

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended for isolating the pure product.

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Confirm the benzonitrile moiety (δ ~7.6–7.8 ppm for aromatic protons) and indazole NH₂ group (δ ~5.5 ppm, broad singlet). Compare with published data for analogous compounds .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., indazole substitution pattern) using SHELX for refinement. High-resolution data (R factor <0.05) ensure accuracy; anisotropic displacement parameters help identify disorder .

- HPLC-MS : Verify purity (>95%) and molecular weight (e.g., ESI+ m/z calculated for C₁₅H₁₁N₅: 261.10) .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) in this compound be addressed?

- Methodological Answer :

- Twinning : Use SHELXL’s TWIN/BASF commands for refinement. For pseudo-merohedral twinning, employ the HKLF5 format to model overlapping reflections .

- Disorder : Apply PART/SUMP restraints for split positions (e.g., flexible methylene linker). WinGX’s graphical interface aids in visualizing anisotropic displacement ellipsoids and applying geometric constraints .

- Validation : Cross-check with PLATON’s ADDSYM tool to detect missed symmetry operations .

Q. What computational strategies are effective for studying the electronic properties and binding interactions of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Use Gaussian or ORCA software .

- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., kinases) using GROMACS. Parameterize the ligand with CGenFF or AMBER force fields, and validate with experimental IC₅₀ data from kinase inhibition assays .

- Docking Studies : AutoDock Vina or Schrödinger Suite can model interactions with active sites (e.g., ATP-binding pockets). Prioritize poses with hydrogen bonds to the benzonitrile and indazole amino groups .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Assay Standardization : Ensure consistent buffer pH, temperature, and ATP concentrations in kinase assays. Use internal controls (e.g., staurosporine) to normalize results .

- Purity Verification : Re-test batches with conflicting data via HPLC-MS to rule out impurities (>98% purity required for reliable IC₅₀).

- Stereochemical Confirmation : Chiral HPLC or circular dichroism (CD) can detect enantiomeric impurities, which may alter activity .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in research settings?

- Methodological Answer :

- Toxicity Screening : Refer to chemical toxicity databases (e.g., ECOTOX) for preliminary hazard data. Prioritize in vitro assays (e.g., Ames test) if no data exists .

- Handling : Use fume hoods for synthesis/purification. Store in amber vials under nitrogen (light- and moisture-sensitive).

- Supplier Caution : Independent analytical validation (NMR, LC-MS) is mandatory for commercial samples lacking certificates of analysis (CoA) .

Data Management & Reproducibility

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer :

- Detailed Logging : Record exact stoichiometry, solvent batch numbers, and heating/cooling rates.

- Open-Source Tools : Use ELN (Electronic Lab Notebook) platforms like LabArchives to share raw spectra and crystallographic CIF files .

- Collaborative Validation : Cross-validate results with independent labs using identical starting materials (e.g., Sigma-Aldrich’s 4-(azidomethyl)benzonitrile) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.